molecular formula C17H16N4O2S B11997332 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11997332
M. Wt: 340.4 g/mol
InChI Key: DHJZAXSEIXJAEQ-VCHYOVAHSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the sulfanyl group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the hydrazide moiety: The intermediate product is then reacted with hydrazine to form the hydrazide.

    Condensation with the aldehyde: Finally, the hydrazide is condensed with 4-methoxybenzaldehyde to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between benzimidazole derivatives and hydrazones, often employing methods such as the Claisen-Schmidt condensation. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry are routinely used to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide showed effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Effects

The compound has been investigated for its anticancer properties, particularly in the context of chemotherapy-induced side effects. A study highlighted its mucoprotective effects against methotrexate-induced intestinal mucositis, indicating that it could serve as an adjunct therapy in cancer treatment to mitigate gastrointestinal toxicity .

Antioxidant Activity

Benzimidazole derivatives have also been studied for their antioxidant properties. The presence of the benzimidazole moiety is associated with scavenging free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

StudyFocusFindings
Study on Mucosal Protection Investigated the mucoprotective effects of benzimidazole derivativesDemonstrated that the compound reduced intestinal damage caused by chemotherapy agents .
Antimicrobial Efficacy Evaluated antimicrobial activity against bacterial strainsShowed significant inhibition of bacterial growth, indicating potential for development as an antimicrobial agent .
Antioxidant Properties Assessed antioxidant capacity in vitroConfirmed that the compound effectively scavenged free radicals, suggesting therapeutic potential in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can intercalate with DNA, while the hydrazide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and hydrazides, such as:

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide
  • 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Compared to these compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity and biological activity.

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic molecule that features a benzimidazole moiety, a methoxy-substituted phenyl group, and hydrazide functionality. This structural configuration is significant because it combines the biological activity of benzimidazole derivatives with the reactivity of hydrazones, potentially leading to diverse pharmacological effects.

Structural Characteristics

The molecular formula of this compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 368.46 g/mol. The presence of the benzimidazole ring is particularly noteworthy, as it is known for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that compounds containing benzimidazole and hydrazone functionalities exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of benzimidazole can effectively inhibit various Gram-positive and Gram-negative bacteria as well as fungi.

CompoundStructureBiological Activity
1H-BenzimidazoleBenzimidazoleAntimicrobial, Anticancer
Thiosemicarbazone DerivativesThiosemicarbazoneAntibacterial, Antifungal
Methoxybenzaldehyde DerivativesMethoxybenzaldehydeAntioxidant, Antimicrobial

The compound in focus has shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Anticancer Properties

Benzimidazole derivatives are recognized for their anticancer activities. They have been reported to target various cellular mechanisms involved in cancer progression. For instance, certain derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells. The incorporation of methoxy groups in the phenyl ring enhances the anticancer efficacy by improving solubility and bioavailability .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its structural features. Binding affinity studies using techniques like molecular docking and surface plasmon resonance could elucidate these interactions further .

Case Studies

Several studies have documented the biological activity of similar compounds:

  • Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and tested against various bacterial strains. Compounds demonstrated MIC values significantly lower than those of conventional antibiotics, indicating superior antimicrobial activity .
  • Anticancer Activity : Research indicated that specific benzimidazole derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Q. Basic Synthesis and Characterization

Q: What is the optimal synthetic route for preparing 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide? A: The compound is synthesized via a two-step process:

Hydrazide Formation : React 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid derivatives with hydrazine hydrate in ethanol under reflux (4–6 hours), monitored by TLC (chloroform:methanol, 7:3) .

Schiff Base Condensation : Condense the hydrazide intermediate with 4-methoxybenzaldehyde in ethanol, catalyzed by glacial acetic acid, under reflux (2–4 hours). The product is purified via recrystallization (methanol or ethanol) and characterized by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm imine bond formation (C=N stretch at ~1600 cm1^{-1}) .

Q. Advanced Synthesis: Resolving Contradictions in Yield and Purity

Q: How can researchers address discrepancies in reported yields (e.g., 60–73%) and purity for similar benzimidazole-hydrazide derivatives? A: Key variables to optimize:

  • Catalyst : Use glacial acetic acid (1–2 drops) to enhance imine formation efficiency .
  • Solvent : Absolute ethanol minimizes side reactions compared to aqueous mixtures .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) after recrystallization to remove unreacted aldehydes or hydrazide intermediates .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (<0.4% deviation) .

Q. Biological Activity: Mechanism of Action in Cancer Models

Q: What methodologies are recommended to evaluate this compound’s anticancer activity and underlying mechanisms? A:

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., PC3 prostate, NSCLC) at concentrations 1–100 µM, with cisplatin as a positive control .
  • Mechanistic Studies :
    • Western Blotting : Assess inhibition of Akt and PI3K phosphorylation (key targets for hydrazones) .
    • Apoptosis Assays : Perform Annexin V-FITC/PI staining and caspase-3/7 activity measurements .
  • Selectivity : Compare cytotoxicity in non-cancerous cell lines (e.g., HEK293) to determine therapeutic index .

Q. Antimicrobial Activity: Experimental Design for Structure-Activity Relationships (SAR)

Q: How can structural modifications enhance antimicrobial potency against Gram-positive bacteria? A:

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluoro in analogs from Yadav et al., which showed 9× activity against S. aureus) .
  • Bioisosteric Replacement : Substitute the benzimidazole core with 1,3,4-oxadiazole (improves membrane penetration) .
  • Testing Protocol :
    • MIC Determination : Use broth microdilution (CLSI guidelines) against E. coli, S. aureus, and B. subtilis .
    • Time-Kill Assays : Confirm bactericidal vs. bacteriostatic effects at 2× MIC .

Q. Computational and Spectroscopic Analysis

Q: What computational tools and spectroscopic techniques validate the compound’s tautomeric forms? A:

  • DFT Calculations : Optimize E/Z imine configurations at B3LYP/6-31G(d) level (energy differences <2 kcal/mol suggest tautomer coexistence) .
  • 1H NMR^1 \text{H NMR} : Look for downfield shifts at δ 8.3–8.5 ppm (C=N-H in enol form) and δ 11.2–11.5 ppm (N-H in hydrazone form) .
  • X-ray Crystallography : Resolve single crystals (grown in DMSO/ethanol) to confirm the dominant tautomer .

Q. Toxicity and Pharmacokinetic Profiling

Q: What strategies improve bioavailability and reduce toxicity in preclinical models? A:

  • Lipinski’s Rule Compliance : Confirm logP <5, molecular weight <500 Da (current structure: MW ~400 Da, logP ~2.1) .
  • Metabolic Stability : Test hepatic microsome clearance (human/rat) with LC-MS quantification .
  • Acute Toxicity : Conduct OECD 423 assays in rodents (dose range 50–2000 mg/kg) to determine LD50_{50} .

Q. Data Contradiction: Discrepancies in Anti-Inflammatory vs. Cytotoxic Effects

Q: How to reconcile studies showing anti-inflammatory (COX-1 inhibition) and cytotoxic (apoptosis) effects? A:

  • Dose-Dependent Effects : Test low doses (1–10 µM) for COX-1 inhibition (via ELISA) and high doses (>50 µM) for cytotoxicity .
  • Pathway Crosstalk : Use RNA-seq to identify overlapping targets (e.g., NF-κB modulation in both inflammation and apoptosis) .

Q. Advanced SAR: Role of the Methoxyphenyl Group

Q: How does the 4-methoxyphenyl substituent influence bioactivity compared to other aryl groups? A:

  • Electron-Donating Effects : The methoxy group enhances π-stacking with DNA/target proteins (confirmed by docking studies on Akt, RMSD <2.0 Å) .
  • Comparative Assays : Synthesize analogs with 4-NO2_2, 4-Cl, or 4-OH substituents. The 4-methoxy analog in Somagond et al. showed optimal balance of solubility and potency .

Q. Scale-Up Challenges

Q: What are critical considerations for scaling synthesis from mg to gram scale? A:

  • Reagent Stoichiometry : Maintain 1:1.2 hydrazide:aldehyde ratio to avoid excess aldehyde side products .
  • Solvent Recovery : Use rotary evaporation for ethanol reuse (≥90% recovery) .
  • Quality Control : Implement in-process NMR (e.g., ReactIR) to monitor imine formation in real time .

Q. Interdisciplinary Applications: Material Science

Q: Can this compound serve as a ligand for metal complexes in catalysis or materials? A:

  • Coordination Studies : Screen with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in DMF. The benzimidazole N and imine O/N atoms are potential binding sites .
  • Catalytic Activity : Test Suzuki-Miyaura coupling efficiency (e.g., Pd complexes) vs. triphenylphosphine benchmarks .

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N4O2S/c1-23-13-8-6-12(7-9-13)10-18-21-16(22)11-24-17-19-14-4-2-3-5-15(14)20-17/h2-10H,11H2,1H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

DHJZAXSEIXJAEQ-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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